

Application Notes and Protocols: 4(Trifluoromethylthio)phenyl Triflate in Organic Synthesis

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| Compound of Interest | | |
|----------------------|--|-----------|
| Compound Name: | 4-(Trifluoromethylthio)phenyl triflate | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction

The trifluoromethylthio (-SCF3) group is a crucial substituent in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. Its incorporation into organic molecules, including natural product scaffolds, can significantly modulate their biological activity and physicochemical properties. **4-** (Trifluoromethylthio)phenyl triflate serves as a valuable building block for introducing the 4- (trifluoromethylthio)phenyl moiety into complex molecules. As an aryl triflate, it is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the construction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making it a potentially useful reagent in the late-stage functionalization of natural product derivatives.

While direct applications in the total synthesis of natural products are not yet widely reported, its utility is demonstrated in the synthesis of complex organic molecules and potential natural product analogues. This document provides an overview of its application in Suzuki cross-coupling reactions, a common strategy for derivatizing complex molecular frameworks.

Key Application: Suzuki Cross-Coupling Reactions



The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp2)-C(sp2) bonds. **4-(Trifluoromethylthio)phenyl triflate** is an effective coupling partner in these reactions, reacting with various aryl and vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction provides a reliable method for synthesizing biaryl structures containing the 4-(trifluoromethylthio)phenyl unit.

Quantitative Data Summary

The following table summarizes representative data for the Suzuki cross-coupling of **4- (Trifluoromethylthio)phenyl triflate** with various boronic acids. The data is compiled from analogous reactions and represents typical outcomes for this class of transformation.

| Entry | Boroni c Acid Partne r | Cataly st (mol%) | Ligand (mol%) | Base | Solven t | Temp (°C) | Time (h) | Yield (%) |
|-------|--|------------------------|------------------|------------|-----------------|--------------|-------------|--------------|
| 1 | Phenylb oronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene /H2O | 100 | 12 | 92 |
| 2 | 4- Methox yphenyl boronic acid | Pd(PPh 3)4 (3) | - | Cs2CO 3 | Dioxan e | 90 | 16 | 88 |
| 3 | 3- Thienyl boronic acid | Pd2(db a)3 (1.5) | XPhos (3) | K2CO3 | THF | 80 | 18 | 85 |
| 4 | Vinylbor onic acid pinacol ester | PdCl2(d ppf) (3) | - | Na2CO 3 | DME/H 2O | 85 | 12 | 78 |



Experimental Protocols General Protocol for Palladium-Catalyzed SuzukiMiyaura Cross-Coupling

This protocol provides a representative procedure for the coupling of **4- (trifluoromethylthio)phenyl triflate** with a generic arylboronic acid.

Materials:

- · 4-(Trifluoromethylthio)phenyl triflate
- Arylboronic acid
- Palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4)
- Ligand (e.g., SPhos, XPhos), if required
- Base (e.g., K3PO4, Cs2CO3)
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
- Schlenk flask or reaction vial
- Magnetic stirrer and heating block
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4(trifluoromethylthio)phenyl triflate (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base
 (2.0-3.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if applicable, 1-2 times the
 mol% of the palladium source).
- Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.



- Reaction Execution: Stir the reaction mixture at the specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an
 organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate the key reaction and a typical experimental workflow.

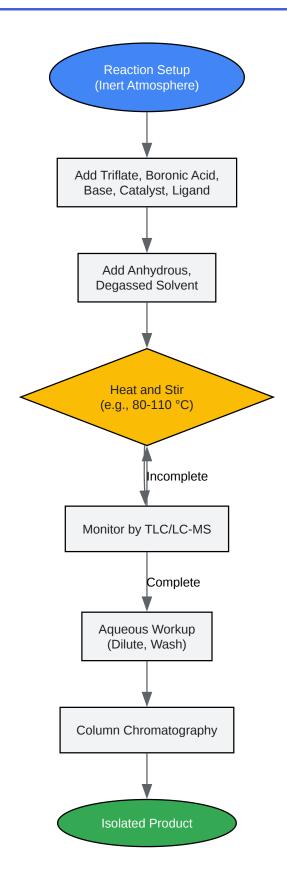


Methodological & Application

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| Reactants | Conditions | Products |
|--|--|---|
| 4-(Trifluoromethylthio)phenyl Triflate + Arylboronic Acid (R-B(OH)2) | Pd Catalyst Base - Solvent, Heat | 4-(Trifluoromethylthio)biphenyl Derivative — + Triflate Salts Boronic Acid Byproducts |





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